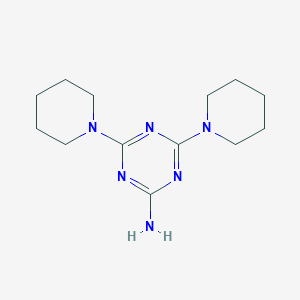
4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine is a derivative of the s-triazine family, which is a class of nitrogen-containing heterocyclic compounds The s-triazine structure consists of a six-membered ring with three carbon atoms replaced by nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with piperidine and ammonia. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Step 1: Cyanuric chloride is reacted with piperidine in an organic solvent like dichloromethane at low temperatures (0-5°C) to form 2,4,6-trichloro-1,3,5-triazine.
Step 2: The intermediate product is then treated with ammonia to replace the remaining chlorine atoms with amino groups, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems helps in maintaining consistent reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions
4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo further nucleophilic substitution reactions due to the presence of reactive amino groups.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering its oxidation state and forming different derivatives.
Condensation Reactions: The compound can form condensation products with aldehydes and ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides and bases like sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions include various substituted triazine derivatives, which can have different functional groups attached to the triazine ring, enhancing their chemical and biological properties.
Aplicaciones Científicas De Investigación
4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine has a wide range of scientific research applications:
Medicinal Chemistry: It is used in the design and development of anticancer drugs due to its ability to inhibit key enzymes and signaling pathways involved in cancer progression.
Material Science: It is employed in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable structures.
Mecanismo De Acción
The mechanism of action of 4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of enzymes like monoamine oxidase, which plays a role in neurotransmitter regulation . Additionally, it can bind to receptors involved in cell signaling pathways, modulating their activity and affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4,6-diamino-s-triazine: This compound has similar structural features but different functional groups, leading to distinct chemical properties.
4,6-Diazido-N,N-dimethyl-1,3,5-triazin-2-amine: Another derivative with unique energetic properties, used in high-energy materials.
Uniqueness
4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine stands out due to its dual amino and piperidino substitutions, which enhance its reactivity and potential for forming diverse derivatives. This makes it a valuable scaffold in medicinal chemistry and material science.
Propiedades
Número CAS |
16268-88-5 |
|---|---|
Fórmula molecular |
C13H22N6 |
Peso molecular |
262.35 g/mol |
Nombre IUPAC |
4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C13H22N6/c14-11-15-12(18-7-3-1-4-8-18)17-13(16-11)19-9-5-2-6-10-19/h1-10H2,(H2,14,15,16,17) |
Clave InChI |
ASSKKCTXCCCXLQ-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)N)N3CCCCC3 |
SMILES canónico |
C1CCN(CC1)C2=NC(=NC(=N2)N)N3CCCCC3 |
Key on ui other cas no. |
16268-88-5 |
Sinónimos |
4,6-Dipiperidino-1,3,5-triazin-2-amine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















